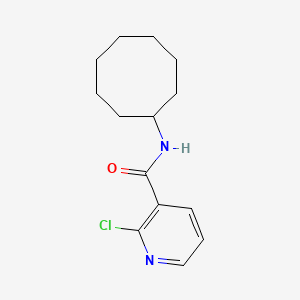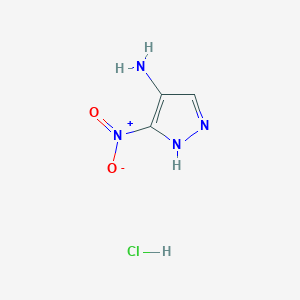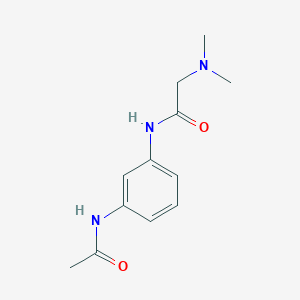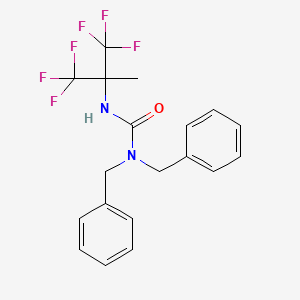![molecular formula C10H10ClFN2O2 B12467674 N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)
N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloropropylidene group, an amino group, and a fluorophenyl carbamate group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves several steps, typically starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an amino group and a fluorophenyl carbamate group under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE can be compared with other similar compounds, such as:
(E)-(1-BROMOPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: This compound has a chlorine atom on the phenyl ring instead of a fluorine atom, which can influence its chemical properties and biological activities. The uniqueness of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10ClFN2O2 |
|---|---|
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
(1-chloropropylideneamino) N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-9(11)14-16-10(15)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
UOQQZSOLDXMFNG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOC(=O)NC1=CC=CC=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)


![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)


![N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12467692.png)
